BAY-876, also known as BAY876, is a small molecule inhibitor specifically designed to target GLUT1. This transporter protein facilitates glucose uptake across the plasma membrane of mammalian cells, a process crucial for cellular energy production. The overexpression of GLUT1 is frequently observed in various tumor types, contributing to their enhanced glucose consumption and supporting the phenomenon known as the Warburg effect – a characteristic metabolic adaptation of cancer cells to thrive even in the presence of normal oxygen levels. []
BAY-876 is a novel compound developed by Bayer AG, primarily recognized for its role as a selective inhibitor of the glucose transporter type 1 (GLUT1). This compound has garnered attention in the field of cancer research due to its potential to disrupt glycolytic processes in cancer cells, particularly in tumors that exhibit high glucose uptake. The inhibition of GLUT1 by BAY-876 is significant as it targets the metabolic pathways that many cancer cells rely on for growth and survival.
BAY-876 was synthesized at Bayer AG, with its chemical structure and synthesis methods detailed in various studies. The compound has been evaluated for its pharmacological properties and therapeutic applications, particularly in oncology, where it has shown promise in preclinical models of cancer.
BAY-876 belongs to the class of monocarboxylate transporter inhibitors. It specifically inhibits GLUT1, which is a critical facilitator of glucose transport across cell membranes. This classification places BAY-876 among compounds that target metabolic pathways, making it a candidate for anticancer therapies.
The synthesis of BAY-876 involves several technical steps that ensure the purity and efficacy of the compound. The process typically includes:
The detailed synthesis method can be found in supplementary materials provided by Bayer AG and related studies, which outline the specific reagents and conditions used throughout the process .
BAY-876 has a complex molecular structure characterized by specific functional groups that confer its biological activity.
The molecular formula of BAY-876 is CHNOS. Its structure features:
Key structural data include:
BAY-876 participates in several chemical reactions pertinent to its function as a GLUT1 inhibitor:
The technical details surrounding these reactions are crucial for understanding how BAY-876 can be utilized therapeutically against cancers with high GLUT1 expression .
The mechanism of action for BAY-876 involves several steps:
Studies have demonstrated that inhibition of GLUT1 with BAY-876 significantly impairs tumor growth in preclinical models, particularly in triple-negative breast cancer .
BAY-876 exhibits several physical and chemical properties relevant to its application:
Relevant data regarding these properties can be found in pharmacokinetic studies which assess the compound's behavior in biological systems .
BAY-876 is primarily investigated for its potential applications in oncology:
The ongoing research continues to explore additional applications and combinations that could improve treatment outcomes for patients with aggressive cancers .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2